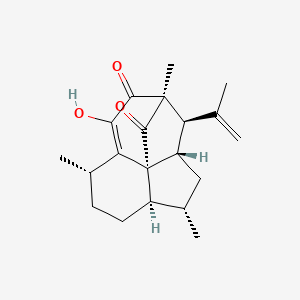

Elisapterosin B

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H26O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(1S,5S,8R,9S,11S,12S,14R)-3-hydroxy-1,5,9-trimethyl-14-prop-1-en-2-yltetracyclo[9.2.1.04,12.08,12]tetradec-3-ene-2,13-dione |

InChI |

InChI=1S/C20H26O3/c1-9(2)14-13-8-11(4)12-7-6-10(3)15-16(21)17(22)19(14,5)18(23)20(12,13)15/h10-14,21H,1,6-8H2,2-5H3/t10-,11-,12+,13-,14-,19+,20-/m0/s1 |

InChI Key |

ZIHCUEBUFDWZOZ-AEZFRWBSSA-N |

SMILES |

CC1CCC2C(CC3C24C1=C(C(=O)C(C3C(=C)C)(C4=O)C)O)C |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H](C[C@@H]3[C@]24C1=C(C(=O)[C@@]([C@H]3C(=C)C)(C4=O)C)O)C |

Canonical SMILES |

CC1CCC2C(CC3C24C1=C(C(=O)C(C3C(=C)C)(C4=O)C)O)C |

Synonyms |

elisapterosin B |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of Elisapterosin B

Chromatographic Techniques for Isolation and Purification

The isolation of Elisapterosin B from its natural source, the gorgonian coral P. elisabethae, necessitates a multi-step process involving extraction followed by various chromatographic techniques to separate the complex mixture of metabolites. nih.govmdpi.com Initially, the crude material is typically obtained through solvent extraction of the coral tissue, often using a nonpolar solvent like hexane (B92381). mdpi.com

Following extraction, purification is achieved through a sequence of column chromatography steps. Researchers have successfully utilized silica (B1680970) gel flash column chromatography for the initial fractionation of extracts from P. elisabethae. nih.gov In this technique, fractions are eluted using a gradient system of solvents, commonly mixtures of hexane and ethyl acetate, which separates compounds based on their polarity. nih.gov For compounds within this family, further purification often requires additional chromatographic methods. These can include separation on bonded reverse-phase silica gel (such as C-18) or the use of size-exclusion chromatography with materials like Bio-Beads SX-3. mdpi.com

The final stage of purification to obtain highly pure this compound typically involves High-Performance Liquid Chromatography (HPLC). nih.gov For the closely related Elisapterosin F, a normal-phase HPLC system equipped with a Partisil column and an isocratic elution of 2-propanol in hexane was employed to achieve final purity. nih.gov Thin-Layer Chromatography (TLC) is used throughout the process to monitor the separation and identify fractions containing the target compound. mdpi.com

| Technique | Stationary Phase | Mobile Phase System | Purpose |

| Flash Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Initial fractionation of crude extract |

| Column Chromatography | C-18 Reverse Phase / Bio-Beads SX-3 | Various solvent systems | Secondary purification |

| High-Performance Liquid Chromatography (HPLC) | Normal-Phase (e.g., Partisil) | Isopropanol in Hexane | Final purification to yield pure compound |

| Thin-Layer Chromatography (TLC) | Silica Gel GF254 | Various solvent systems | Monitoring of fractions |

Advanced Spectroscopic Techniques for Structural Elucidation

Once isolated, the precise molecular structure of this compound is determined using a suite of advanced spectroscopic methods. Each technique provides a different piece of the structural puzzle, from the molecular formula to the specific connectivity and spatial arrangement of atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for establishing spin systems and tracing the connectivity of adjacent protons, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon chemical shifts based on their corresponding proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. These through-space correlations are vital for determining the relative stereochemistry of the molecule, revealing, for example, whether substituents on a ring are on the same face (cis) or opposite faces (trans). mdpi.com

Through the combined interpretation of these 2D NMR spectra, scientists can meticulously assemble the complete planar structure and relative configuration of this compound. nih.govmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV) spectroscopy provide crucial information about the functional groups and electronic systems present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For a molecule like this compound, which contains multiple carbonyl groups (ketones), IR spectroscopy would show strong, characteristic absorption bands in the region of 1650-1750 cm⁻¹. The presence and position of these bands help confirm the existence of these functional groups within the molecular structure. nih.gov

Ultraviolet-Visible (UV) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. Molecules containing conjugated double bonds or carbonyl groups absorb UV or visible light, promoting electrons to higher energy orbitals. The wavelength of maximum absorption (λmax) can indicate the extent and nature of the conjugated system. The UV-visible absorption properties were considered an important piece of data in the structural elucidation of related compounds. mdpi.com

High-Resolution Mass Spectrometry (HR-MS) is an essential tool for unequivocally determining the molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HR-MS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. sdsu.edu This high degree of accuracy allows for the differentiation between molecular formulas that have the same nominal mass.

For example, in the analysis of the related compound Elisapterosin F, HRESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) yielded a protonated molecular ion ([M+H]⁺) at m/z 349.2024. nih.gov This experimental value corresponds to the calculated mass for the molecular formula C₂₀H₂₉O₅ (calculated 349.2015), thereby confirming the elemental composition. nih.gov Similarly, the molecular formula of biselisabethoxane A was established as C₄₀H₅₄O₅ from its HR-FAB-MS (High-Resolution Fast Atom Bombardment Mass Spectrometry) data. mdpi.com This technique is fundamental in the initial stages of structure elucidation, providing the elemental foundation upon which the spectroscopic data is interpreted.

Stereochemical Assignment Methodologies

Determining the correct three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For complex molecules with multiple chiral centers like this compound, this requires specialized techniques.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. ysu.amed.ac.uk This technique provides an unambiguous determination of the relative configuration of all stereogenic centers in the molecule by generating a detailed electron density map. nih.gov

In the study of compounds from P. elisabethae, a single-crystal X-ray structure analysis was successfully carried out to confirm the proposed molecular structure of biselisabethoxane A, a dimer containing the this compound framework. mdpi.com This analysis confirmed the connectivity and, crucially, the relative stereochemistry of the complex polycyclic system. Similarly, the stereochemistry of key synthetic precursors to this compound has been confirmed using X-ray crystallography, ensuring the correct stereochemical pathway during total synthesis. nih.gov

While X-ray diffraction is paramount for establishing relative configuration, determining the absolute configuration (the actual R/S assignment at each chiral center) can be more challenging, especially for molecules composed only of light atoms (C, H, O). ysu.am This requires the measurement of subtle differences in diffraction intensity caused by anomalous dispersion, a phenomenon that is more pronounced with heavier atoms. mdpi.com The literature on the closely related elisabethin A noted that while X-ray crystallography determined its relative configuration, the absolute configuration remained unassigned.

Comparison with Synthetic Standards and Analogues

The total synthesis of a natural product provides an unambiguous method for structural verification. Once a synthetic route is completed, the physical and spectroscopic data of the synthetic compound are compared with those of the naturally isolated substance. A perfect match in data, such as Nuclear Magnetic Resonance (NMR) spectra, mass spectrometry (MS) data, and optical rotation, confirms that the proposed structure of the natural product is correct.

Several research groups have reported total or formal syntheses of this compound, each approach providing crucial confirmation of its structure. soton.ac.uknih.govorganic-chemistry.org

Rawal's Synthesis (2003): A notable contribution was the stereocontrolled synthesis of the enantiomer of the natural product, (ent)-Elisapterosin B. nih.govnih.gov This work was pivotal, as it proceeded through a biosynthetic-inspired oxidative cyclization of an Elisabethin precursor. nih.gov By successfully synthesizing the mirror image of the natural product, this effort helped to confirm the relative and absolute stereochemistry of the complex elisabethane skeleton. acs.org

Harrowven's Synthesis (2005): The total synthesis of (-)-Elisapterosin B was achieved using intramolecular cycloaddition reactions as a key strategic element, starting from (-)-dihydrocarvone. soton.ac.uknih.gov This approach further solidified the structural assignment of the natural product.

Rychnovsky's and Davies's Strategies: Other synthetic strategies have also been developed, such as a Lewis acid-mediated [5+2] cycloaddition, which provided access to the core structure of this compound. nih.govorganic-chemistry.orgacs.org These formal syntheses, which create key intermediates that have previously been converted to the final natural product, also serve to validate the proposed molecular architecture.

In the process of these syntheses, various analogues and precursors of this compound were created. The structural assignment of these intermediates was meticulously carried out using proton and carbon NMR. nih.gov In some cases, where ambiguity remained, crystalline derivatives were prepared and their structure and stereochemistry were definitively established through X-ray crystallography. nih.gov This rigorous, step-by-step confirmation of the structure of synthetic intermediates provides a strong foundation for the final structural proof of the target molecule, this compound.

Table 1. Summary of Key Syntheses and Their Role in Structural Verification of this compound.

Addressing Structural Ambiguities or Revisions (If Applicable in Literature)

The scientific literature does not indicate any major revisions to the core carbon framework of this compound since its initial isolation and characterization. The originally proposed structure has been consistently validated by subsequent total syntheses.

However, the process of total synthesis has been instrumental in resolving the inherent complexities and potential ambiguities associated with its dense stereochemical nature. For natural products with multiple contiguous stereocenters, spectroscopic data alone can sometimes be insufficient to definitively assign the configuration of every center. Total synthesis provides the ultimate solution to this challenge.

An illustrative example comes from synthetic efforts toward the related natural product, Elisabethin A. acs.org During one synthetic campaign, researchers encountered an "unsolvable issue of C-2 epimerization." acs.org To overcome this and confirm the stereochemistry of their advanced intermediates, the synthesis was strategically rerouted to produce (ent)-Elisapterosin B. acs.org This successful maneuver not only allowed the synthesis to proceed but also served to confirm the stereochemical assignment of the key intermediates involved. acs.org This demonstrates how the synthesis of a closely related, structurally confirmed molecule like this compound can be used as a tool to resolve stereochemical questions that arise during the synthesis of other complex molecules.

Furthermore, the stereochemistry of synthetic precursors to this compound has been rigorously confirmed using methods such as X-ray crystallography on crystalline derivatives. nih.gov This step-wise, unambiguous determination of stereocenters in synthetic intermediates ensures that the final synthesized molecule possesses the correct three-dimensional structure, thereby cementing the structural assignment of the natural product and leaving no room for ambiguity.

Table of Mentioned Compounds

Biosynthetic Investigations of Elisapterosin B

Postulated Biosynthetic Pathways and Proposed Precursors

The proposed biosynthesis of Elisapterosin B is centered on the well-established family of elisabethane diterpenes, which are also found in P. elisabethae. The prevailing hypothesis suggests a linear progression from a general diterpene precursor to an elisabethane intermediate, which then undergoes a key transformation to yield the unique cage-like structure of this compound.

The biosynthesis of this compound is believed to originate from the universal C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). The initial steps are thought to involve the cyclization of GGPP to form the characteristic elisabethane skeleton. An enzyme responsible for an early step in the biosynthesis of related pseudopterosins, elisabethatriene synthase, has been identified and characterized from P. elisabethae. nih.govnih.govnih.gov This enzyme catalyzes the conversion of GGPP to elisabethatriene, a foundational molecule for this class of diterpenes.

Further chemical modifications of elisabethatriene are presumed to lead to more functionalized elisabethane diterpenes, such as elisabethin A. These compounds are considered to be the direct precursors to this compound. acs.org The structural similarities between elisabethin-type compounds and this compound provide strong circumstantial evidence for this biosynthetic link.

The pivotal and most discussed step in the proposed biosynthesis of this compound is a biomimetic oxidative cyclization of an elisabethin precursor. acs.orgnih.gov This hypothesis is strongly supported by synthetic organic chemistry studies that have successfully replicated this transformation in the laboratory. The proposed mechanism involves the oxidation of the hydroquinone (B1673460) ring of an elisabethin-type precursor. This oxidation would generate a reactive intermediate that subsequently undergoes an intramolecular cyclization to form the distinctive cage-like structure of this compound. nih.gov This biosynthesis-inspired synthetic approach has proven to be an efficient method for the total synthesis of this compound, lending significant credence to its plausibility as the natural biosynthetic pathway. acs.orgnih.gov

| Proposed Precursor | Key Transformation | Product |

| Geranylgeranyl Pyrophosphate (GGPP) | Enzymatic Cyclization | Elisabethatriene |

| Elisabethatriene | Further Modifications | Elisabethin A (and related compounds) |

| Elisabethin Precursor | Oxidative Cyclization | This compound |

Enzymatic Components and Mechanistic Proposals in Biosynthesis

While the chemical feasibility of the oxidative cyclization has been demonstrated, the specific enzymatic machinery responsible for this transformation in Pseudopterogorgia elisabethae remains to be identified. Research into the biosynthesis of the related pseudopterosins has led to the purification and characterization of elisabethatriene synthase, a diterpene cyclase that initiates the formation of the elisabethane skeleton. nih.govnih.gov This enzyme shows kinetic properties similar to terpenoid cyclases from terrestrial sources. nih.gov

However, the enzyme or enzyme system that catalyzes the subsequent oxidation and cyclization of an elisabethin precursor to this compound has not been isolated or characterized. It is hypothesized that a cytochrome P450 monooxygenase or a similar oxidative enzyme could be involved in this key step. In the broader context of coral terpene biosynthesis, genomic studies of other octocorals have revealed the presence of putative biosynthetic gene clusters containing terpene cyclase and cytochrome P450 genes, suggesting that such enzymatic machinery exists within these organisms for the production of complex diterpenoids. nih.gov Further investigation is required to identify the specific enzymes involved in the biosynthesis of this compound and to elucidate their precise mechanistic actions.

Genetic Studies of Biosynthetic Gene Clusters (If applicable)

To date, no specific biosynthetic gene cluster responsible for the production of this compound has been identified in Pseudopterogorgia elisabethae. The study of gene clustering for secondary metabolite biosynthesis in marine invertebrates is a developing field. However, research on other corals has indicated that genes for terpenoid biosynthesis, including those for terpene cyclases and modifying enzymes like cytochrome P450s, can be located in proximity to one another within the genome, forming biosynthetic gene clusters. nih.gov

The identification of an elisabethatriene synthase provides a starting point for exploring the genomic context of elisabethane diterpene biosynthesis in P. elisabethae. nih.govnih.govnih.gov Future genomic and transcriptomic analyses of this gorgonian coral may lead to the discovery of the complete gene cluster responsible for this compound synthesis. Such a discovery would be crucial for understanding the regulation of its production and for potential biotechnological applications.

Total Synthesis Strategies and Chemical Methodologies for Elisapterosin B

Retrosynthetic Analyses and Strategic Disconnections

The core challenge in synthesizing Elisapterosin B lies in the construction of its tetracyclic framework. soton.ac.uk Retrosynthetic analyses have led to several strategic disconnections, primarily revolving around the formation of the key seven-membered ring and the stereocontrolled installation of multiple chiral centers.

A common retrosynthetic approach involves a late-stage intramolecular [5+2] cycloaddition to forge the bicyclo[3.2.1]octadienone core. nih.govsci-hub.se This disconnection simplifies the complex tetracyclic target into a more manageable diene precursor. nih.govresearchgate.net The stereochemistry of this precursor is critical and is often established using chemistry derived from chiral pool starting materials like (-)-dihydrocarvone or through asymmetric reactions. scispace.comsoton.ac.uk

Another key disconnection strategy involves a biomimetic oxidative cyclization of an elisabethin-type precursor, which itself can be constructed through an intramolecular Diels-Alder reaction. researchgate.netnih.gov This approach highlights the potential for biosynthetic inspiration in guiding synthetic design.

Furthermore, some strategies have centered on cascade reactions to rapidly build molecular complexity. For instance, a proposed route involved a reagent-free cascade reaction following a Shapiro reaction to assemble a significant portion of the carbon skeleton, which could then be elaborated to this compound via an intramolecular [5+2] cycloaddition. soton.ac.uk The use of a combined C-H activation/Cope rearrangement has also been a cornerstone of one synthesis, creating three stereocenters in a single step. thieme-connect.comcapes.gov.bracs.org

These varied retrosynthetic blueprints underscore the diverse and creative approaches chemists have employed to tackle the synthesis of this complex natural product.

Overview of Seminal Total Syntheses of this compound

Multiple research groups have successfully completed the total synthesis of this compound, each employing a unique and insightful strategy. These syntheses have not only made the natural product available for further study but have also led to the development of new synthetic methodologies.

The following table provides a high-level overview of some of the key total syntheses, highlighting the starting materials and the core strategic reactions employed.

| Research Group | Year | Chiral Starting Material | Key Strategic Reactions |

| Rawal | 2003 | Glutamic acid derivative | Pinacol-type rearrangement, Intramolecular Diels-Alder, Oxidative cyclization slideplayer.comresearchgate.net20.210.105 |

| Rychnovsky | 2003 | Not specified in detail | Biomimetic [5+2] cycloaddition slideplayer.comorganic-chemistry.org |

| Harrowven | 2005 | (-)-Dihydrocarvone | Moore rearrangement, Intramolecular [5+2] cycloaddition scispace.comslideplayer.comsoton.ac.ukcapes.gov.brthieme-connect.com |

| Jacobsen | 2005 | Not specified in detail | Asymmetric quinone Diels-Alder reaction slideplayer.comnih.gov |

| Davies | 2006 | Racemic dihydronaphthalene | Rh-catalyzed enantioselective C-H insertion/Cope rearrangement, [5+2] cycloaddition slideplayer.comthieme-connect.comcapes.gov.bracs.org |

These syntheses showcase a range of powerful chemical transformations and strategic planning, demonstrating the ingenuity of modern organic synthesis in conquering complex molecular architectures.

Strategies Employing Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted cyclic transition state, have been instrumental in several total syntheses of this compound. Their ability to form multiple carbon-carbon bonds and set stereocenters with high predictability makes them powerful tools for complex molecule construction.

A pivotal and recurring strategy in the synthesis of this compound is the intramolecular [5+2] cycloaddition. soton.ac.ukacs.orgorganic-chemistry.orgnih.govresearchgate.net This reaction efficiently constructs the characteristic bicyclo[3.2.1]octadienone core of the molecule. sci-hub.se

In several syntheses, a diene precursor is treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to promote the [5+2] cycloaddition. acs.orgorganic-chemistry.orgthieme-connect.com For example, the Davies synthesis generates a key diene intermediate which, upon exposure to BF₃·OEt₂ at low temperatures, undergoes the cycloaddition to yield (-)-Elisapterosin B. acs.orgorganic-chemistry.org Similarly, the Harrowven group utilized a Lewis acid-catalyzed [5+2] cycloaddition as the final ring-forming step. thieme-connect.com

The success of this strategy hinges on the efficient synthesis of the requisite diene precursor with the correct stereochemistry. The intramolecular nature of the reaction allows for the effective transfer of stereochemical information from the acyclic chain to the newly formed bicyclic system. The intramolecular [5+2] cycloaddition has proven to be a robust and reliable method for completing the synthesis of this compound. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, has also played a crucial role in constructing key intermediates en route to this compound. scispace.comresearchgate.net This reaction is particularly useful for forming the initial six-membered rings of the molecular framework.

In some approaches, an intramolecular Diels-Alder (IMDA) reaction of a precursor containing a diene and a dienophile is used to build the elisabethin skeleton, which can then be further transformed into this compound. researchgate.net The Rawal synthesis, for instance, employed an IMDA reaction of an E,Z-diene as a pivotal step. researchgate.net

Furthermore, asymmetric variants of the Diels-Alder reaction have been employed to introduce chirality early in the synthetic sequence. The Jacobsen group developed an efficient synthesis that applies a chromium-catalyzed asymmetric quinone Diels-Alder reaction. nih.gov This key step establishes the initial stereocenters with high enantioselectivity, setting the stage for the subsequent construction of the natural product. The use of chiral catalysts, such as those based on salen ligands or the TADDOL alcohol, has been explored for enantioselective Diels-Alder reactions in broader contexts, showcasing the power of this approach for accessing chiral building blocks. uchicago.edu

Approaches Utilizing Cascade and Rearrangement Reactions

Cascade reactions, where a series of transformations occur in a single pot, and molecular rearrangements have provided elegant and efficient pathways to this compound. These strategies often lead to a significant increase in molecular complexity in a single step. 20.210.105

The Moore rearrangement of a vinylcyclobutene has been ingeniously used to set the stage for subsequent cycloadditions in the total synthesis of this compound. scispace.comsoton.ac.ukthieme-connect.com This thermal rearrangement sequence typically involves a 4π-electrocyclic ring-opening of the cyclobutene (B1205218) to a vinylketene, followed by a 6π-electrocyclization and tautomerization to generate a hydroquinone (B1673460) derivative. soton.ac.uk

The Harrowven group's synthesis provides a prime example of this strategy. scispace.comsoton.ac.ukcapes.gov.brthieme-connect.com They constructed a vinylcyclobutenone intermediate which, upon heating, underwent a Moore rearrangement to produce a hydroquinone. This hydroquinone was then poised to undergo either a thermal [4+2] cycloaddition to form colombiasin A or a Lewis acid-catalyzed [5+2] cycloaddition to yield this compound. thieme-connect.com This divergent approach from a common intermediate highlights the efficiency of employing rearrangement/cycloaddition cascades in natural product synthesis.

C-H Activation/Cope Rearrangement

A significant advancement in the synthesis of this compound was accomplished through a strategy combining C-H activation and a Cope rearrangement in a single, elegant step. The research group of Davies developed a total synthesis of (−)-Elisapterosin B that hinges on this powerful transformation. acs.orgnih.gov This key reaction constructs three crucial stereogenic centers with a high degree of control. nih.govthieme-connect.com

The process involves the reaction of a 1-methyl-1,2-dihydronaphthalene (B8576145) intermediate with a vinyldiazoacetate, catalyzed by a chiral dirhodium complex, specifically dirhodium tetrakis((R)-(N-dodecylbenzenesulfonyl)prolinate), or Rh₂(R-DOSP)₄. acs.orgnih.gov A notable feature of this reaction is its enantiodivergent nature. When a racemic mixture of the dihydronaphthalene is used, the catalyst directs one enantiomer to undergo the desired C-H activation/Cope rearrangement, while the other enantiomer is diverted to a cyclopropanation pathway. acs.orgthieme-connect.com This effective enantiomer differentiation makes the process highly efficient, as the complex dihydronaphthalene can be utilized as the limiting reagent. acs.org

This strategic C-H functionalization ultimately enabled the total synthesis of (−)-Elisapterosin B in 13 steps from a known quinone precursor, showcasing the reaction's utility in streamlining the construction of complex molecular architectures common to diterpenes isolated from Pseudopterogorgia elisabethae. acs.org

| Feature | Description | References |

| Key Reaction | Combined C-H Activation/Cope Rearrangement | acs.orgnih.gov |

| Catalyst | Dirhodium tetrakis((R)-(N-dodecylbenzenesulfonyl)prolinate) [Rh₂(R-DOSP)₄] | acs.orgnih.gov |

| Reactants | 1-methyl-1,2-dihydronaphthalene, Vinyldiazoacetate | acs.orgnih.gov |

| Key Outcome | Creation of three stereogenic centers in a single operation | thieme-connect.com |

| Mechanism Highlight | Enantiomer differentiation: one enantiomer undergoes C-H activation/Cope rearrangement, the other undergoes cyclopropanation | acs.orgthieme-connect.com |

| Overall Synthesis | 13 steps for (−)-Elisapterosin B | acs.org |

Pinacol-type Ketal Rearrangement

In a distinct and highly stereocontrolled approach, the Rawal group implemented a pinacol-type ketal rearrangement as a cornerstone of their synthesis of the enantiomer of this compound. nih.govacs.orgfigshare.com This rearrangement is a powerful method for converting 1,2-diols into carbonyl compounds, often facilitating complex structural reorganizations. researchgate.netnumberanalytics.com

In this synthetic route, the pinacol-type ketal rearrangement served two critical functions. Firstly, it was used to effectively transfer chirality from a known starting material. nih.govacs.org Secondly, it established the "anti" relative stereochemistry required in a key aryl acetic ester intermediate while simultaneously introducing a latent quinone functionality. acs.org

The pinacol-type ketal rearrangement to set key stereochemistry. acs.orgfigshare.com

An intramolecular Diels-Alder (IMDA) reaction of an E,Z-diene to construct the core elisabethin skeleton. nih.govacs.org

A final oxidative cyclization, inspired by the proposed biosynthesis, to convert the elisabethin precursor into this compound. nih.govacs.orgfigshare.com

This strategy highlights the utility of classic rearrangements in modern, complex molecule synthesis, providing a robust pathway to the target compound. acs.org20.210.105

| Step | Purpose | Key Transformation | References |

| Pivotal Step 1 | Chirality transfer and introduction of key functionalities | Pinacol-type ketal rearrangement | nih.govacs.orgfigshare.com |

| Pivotal Step 2 | Construction of the core carbon skeleton | Intramolecular Diels-Alder (IMDA) reaction | nih.govacs.org |

| Pivotal Step 3 | Final ring formation | Biosynthesis-inspired oxidative cyclization | nih.govacs.orgfigshare.com |

| Starting Material | Chiral glutamic acid-derived compound | 5-oxo-2-tetrahydrofurancarboxylic acid | acs.org |

Stereocontrolled Synthesis Strategies

The architectural complexity of this compound, with its multiple stereocenters, demands a high level of stereocontrol in its synthesis. Various strategies have been successfully employed to address this challenge, ranging from the use of sophisticated asymmetric catalysts to the temporary incorporation of chiral auxiliaries and the inherent stereodirecting influence of the substrate itself.

Asymmetric Catalysis

Asymmetric catalysis has been a central theme in the efficient synthesis of this compound, enabling the creation of chiral centers with high enantioselectivity.

One of the most prominent examples is the dirhodium-catalyzed C-H activation/Cope rearrangement sequence developed by Davies, which uses the chiral Rh₂(R-DOSP)₄ catalyst to control the formation of three stereocenters. acs.orgthieme-connect.com Another powerful application of asymmetric catalysis was demonstrated by Jacobsen and coworkers, who developed an efficient route utilizing a chromium-catalyzed asymmetric quinone Diels-Alder reaction as the key step. researchgate.netnih.gov

The Rawal group, known for their contributions to catalyst development, have pioneered the use of hydrogen-bonding catalysts like TADDOL and squaramides, as well as salen-based chiral complexes, for highly enantioselective cycloadditions in the context of complex natural product synthesis, including their work toward this compound. uchicago.edu These examples underscore the power of using a small amount of a chiral catalyst to generate large quantities of enantiomerically enriched products.

Chiral Auxiliary Approaches

The chiral auxiliary approach involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orguwindsor.ca After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of syntheses related to this compound, Harmata and coworkers utilized a formal synthesis approach starting with a benzothiazine that was prepared in enantiomerically pure form. nih.govresearchgate.net This enantiopure starting material effectively functions as a chiral precursor, guiding the stereochemistry of subsequent transformations. The initial chirality was installed via a stereoselective, intramolecular Michael addition. researchgate.net While not a classic removable auxiliary, this strategy embodies the principle of using an existing chiral fragment to direct the synthesis. The Evans auxiliary, a type of oxazolidinone, has also been noted as a tool for diastereoselective methylation in the synthesis of the related diterpene erogorgiaene, highlighting its relevance as a standard method in the field. researchgate.net

Substrate-Controlled Processes

In substrate-controlled synthesis, the existing stereocenters within a molecule dictate the stereochemical outcome of new center formations. This strategy is prevalent in the later stages of many this compound syntheses.

For instance, in the synthesis reported by Harrowven, initial stereocenters were established using (−)-dihydrocarvone and an asymmetric hydroboration. Subsequent stereocenters were then formed under the complete control of the existing chirality during a series of pericyclic reactions. thieme-connect.com Similarly, the Rawal synthesis is a masterclass in substrate control; following the initial pinacol-type ketal rearrangement, the crucial intramolecular Diels-Alder reaction and the final oxidative cyclization proceed with high diastereoselectivity governed by the stereochemistry of the advanced intermediates. acs.org The diastereoselective intramolecular Friedel-Crafts alkylation reported by Harmata is another example where the substrate's inherent chirality directs the cyclization outcome. nih.gov

Formal Total Syntheses and Intersecting Routes

A formal synthesis is achieved when a known intermediate, which has previously been converted to the final natural product, is synthesized. This approach is valuable as it can establish new, potentially more efficient routes to key precursors.

Several formal syntheses of this compound have been reported. Harmata and coworkers disclosed a formal synthesis that intersects with a route established by Rychnovsky. nih.gov Their work provided access to a key intermediate via a Hg(OTf)₂-promoted diastereoselective intramolecular Friedel-Crafts alkylation. nih.govrsc.org This intermediate was known to be convertible to this compound through a Lewis acid-mediated [5+2]-cycloaddition, thereby completing the formal synthesis. nih.gov

The concept of intersecting routes is a common theme, where different synthetic strategies converge on a common intermediate. The syntheses of this compound and its close relative, colombiasin A, often proceed from a shared precursor. For example, the work by Davies produced both natural products from a common intermediate generated via the C-H activation/Cope rearrangement. acs.orgnih.gov This strategic convergence demonstrates the efficiency and flexibility of modern synthetic planning.

Development of Novel Synthetic Methodologies Inspired by this compound Synthesis

The pursuit of the total synthesis of this compound has not only led to the successful construction of its complex molecular architecture but has also served as a fertile ground for the development and application of novel synthetic methodologies. The challenges posed by its unique tetracyclic framework and multiple stereocenters have spurred chemists to devise innovative strategies, some of which have broader applications in organic synthesis. These advancements include the exploration of new rearrangement and cyclization reactions, the strategic application of classic transformations like the Friedel-Crafts alkylation, and the development of sophisticated enantioselective methods.

New Rearrangements and Cyclization Strategies

The construction of the intricate carbon skeleton of this compound has necessitated the use and development of powerful and sometimes unprecedented rearrangement and cyclization reactions. These strategies were often inspired by proposed biosynthetic pathways, aiming to mimic nature's efficiency in building molecular complexity.

A key transformation in several synthetic routes is a biomimetic [5+2] cycloaddition. researchgate.net20.210.105 This reaction was pivotal in forming the rearranged carbocyclic framework of the molecule. For instance, one approach involved a retro [4+2] cycloaddition of a colombiasin A-type precursor to generate a quinone intermediate, which then underwent a Lewis acid-catalyzed [5+2] cycloaddition to furnish the this compound skeleton in high yield. 20.210.105 The Rychnovsky and Kim synthesis utilized this strategy, treating a quinone precursor with a significant excess of BF₃·OEt₂ to induce the formation of a 4π-electron pentadienyl cation, which then participated in the cycloaddition. 20.210.105

Another significant strategy involves a combined C-H activation/Cope rearrangement sequence. researchgate.netthieme-connect.com In an elegant enantiodivergent approach, a rhodium-catalyzed C-H insertion of a vinyldiazoacetate into a racemic dihydronaphthalene derivative sets three stereocenters in a single step. thieme-connect.com The resulting intermediate then undergoes a Cope rearrangement to establish the core structure, demonstrating a powerful method for rapidly building stereochemical and structural complexity. thieme-connect.comscribd.com

Furthermore, the synthesis developed by Rawal and co-workers featured a conceptually distinct cascade of reactions. 20.210.105nih.gov Pivotal steps in their enantioselective synthesis included a pinacol-type ketal rearrangement to transfer chirality from a simple glutamic acid-derived compound and a subsequent biosynthesis-inspired oxidative cyclization of an elisabethin precursor to complete the synthesis of (+)-Elisapterosin B. nih.govresearchgate.net The development of such cascade reactions, where multiple bond-forming events occur in a single operation, represents a significant advance towards more efficient and atom-economical synthesis. 20.210.105

Research efforts toward related molecules have also yielded novel cyclization methods inspired by the challenges of the elisabethane framework. These include the development of a sulfonium (B1226848) ylide-induced fragmentation of a polycyclic ketone and the unprecedented formation of a spiro 20.210.105nih.govketone under Mitsunobu conditions, showcasing the broader impact of this synthetic target on reaction discovery. acs.orgresearchgate.net

Table 1: Key Rearrangements and Cyclizations in this compound Synthesis

| Reaction Type | Key Features | Precursor Type | Catalyst/Reagent | Reference |

| [5+2] Cycloaddition | Forms the core tetracyclic skeleton. | Quinone diene | BF₃·OEt₂ (Lewis Acid) | 20.210.105 |

| C-H Activation/Cope Rearrangement | Combined sequence to rapidly build complexity. | Racemic dihydronaphthalene & vinyldiazoacetate | Rh₂(R-DOSP)₄ | researchgate.netthieme-connect.com |

| Pinacol-Type Ketal Rearrangement | Transfers chirality from starting material. | Glutamic acid-derived compound | Not specified | nih.govresearchgate.net |

| Oxidative Cyclization | Biomimetic final step to form the bridged bicyclic system. | Elisabethin precursor | Not specified | 20.210.105nih.gov |

Application of Friedel-Crafts Alkylation Reactions

The Friedel-Crafts reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring, has been strategically employed in synthetic approaches to this compound. nih.gov Specifically, the intramolecular variant of this reaction has proven crucial for constructing key cyclic portions of the molecule. rsc.orgmasterorganicchemistry.com

In work by Harmata and colleagues, an intramolecular Friedel-Crafts alkylation was a key step in an approach toward the antitubercular agent. nih.gov Their strategy involved preparing chiral, non-racemic olefinic substrates and examining their diastereoselective ring closure. nih.gov A mercury(II) triflate (Hg(OTf)₂)-promoted diastereoselective intramolecular Friedel-Crafts alkylation was successfully used to cyclize an olefinic substrate, yielding potential precursors to this compound with good to excellent control of stereochemistry. researchgate.netnih.gov This application highlights the utility of mercury salts in promoting such cyclizations, which is a notable extension of the reaction's typical conditions that use strong Lewis acids like AlCl₃. nih.govrsc.org

The Friedel-Crafts alkylation reaction proceeds via an electrophilic aromatic substitution mechanism. nih.gov In the intramolecular context, a tethered electrophilic group (often generated from an alcohol or alkene) is attacked by the nucleophilic aromatic ring of the same molecule to form a new ring. masterorganicchemistry.com This method is particularly effective for forming six-membered rings, as seen in the construction of tetralin-like structures that are part of the broader pterosin family of natural products. rsc.orgmasterorganicchemistry.com The success of this reaction in the synthesis of this compound precursors underscores its power in assembling polycyclic aromatic compounds. nih.govrsc.org

Table 2: Application of Intramolecular Friedel-Crafts Alkylation

| Research Group | Reaction | Catalyst/Promoter | Substrate Type | Outcome | Reference |

| Harmata et al. | Intramolecular Friedel-Crafts Alkylation | Hg(OTf)₂ | Chiral, non-racemic olefinic substrate | Diastereoselective ring closure to form this compound precursors. | nih.govnih.gov |

Enantioselective Reaction Development

A significant challenge in the total synthesis of this compound is the precise control of its absolute stereochemistry. This has driven the development and application of powerful enantioselective reactions. uchicago.edu The goal is to create the desired enantiomer of the molecule, which is crucial for its biological activity.

One of the most innovative strategies was developed by the research group of Huw M. L. Davies. organic-chemistry.org They implemented a strategy that begins with a racemic starting material and uses a chiral catalyst to selectively transform only one of the enantiomers. organic-chemistry.org The key step is a rhodium-catalyzed enantioselective C-H insertion of a diazoester into a racemic dihydronaphthalene. thieme-connect.com The chiral dirhodium tetracarboxylate catalyst, Rh₂(DOSP)₄, is so effective that it directs the C-H insertion for one enantiomer while the other enantiomer undergoes a different reaction (cyclopropanation), allowing for a kinetic resolution. thieme-connect.comorganic-chemistry.org This process generates the desired intermediate with very high enantiomeric excess, which is then carried forward to synthesize (-)-Elisapterosin B. organic-chemistry.org

In a different approach, Eric Jacobsen's group utilized a highly enantioselective quinone Diels-Alder reaction catalyzed by a chiral chromium(III)-salen complex. acs.orgresearchgate.net This reaction was a critical step in their synthetic strategy, allowing for the asymmetric construction of the core structure and highlighting the power of chiral Lewis acid catalysis in complex natural product synthesis.

Chemical Synthesis of Elisapterosin B Analogues and Derivatives

Design Principles for Structural Modification

The design of Elisapterosin B analogues is primarily guided by the principles of structure-activity relationship (SAR) studies. The overarching goal is to identify the key structural motifs, or pharmacophores, responsible for its biological activity. By systematically modifying different parts of the molecule, researchers can probe the importance of various functional groups and stereocenters.

A key consideration in the design of analogues is the inherent complexity of the this compound scaffold. The molecule possesses a dense array of stereocenters and a unique bridged-ring system, which present both synthetic challenges and opportunities for structural diversification. Modifications can be broadly categorized as follows:

Alteration of the Tetracyclic Core: More ambitious strategies involve modifying the core ring structure itself. This could include changing ring sizes, altering the stereochemistry of ring junctions, or removing entire rings to create simplified scaffolds. The rationale behind these modifications is to determine the minimal structural requirements for biological activity and to potentially improve pharmacokinetic properties.

Stereochemical Variations: The synthesis of enantiomers or diastereomers of this compound and its analogues is crucial for understanding the stereochemical requirements for its biological activity. Many synthetic routes are designed to be stereocontrolled, allowing for the selective preparation of specific stereoisomers. nih.gov

While the published literature primarily focuses on the total synthesis of the natural product, the principles of medicinal chemistry suggest that future analogue design will likely focus on improving properties such as solubility, metabolic stability, and target selectivity, in addition to enhancing potency.

Synthetic Methodologies for Analogue Generation

The synthetic strategies employed for generating this compound analogues often leverage key reactions developed for the total synthesis of the natural product. These methodologies provide access to advanced intermediates that can be diversified to produce a range of analogues.

Several powerful synthetic transformations have been instrumental in this regard:

Intramolecular Cycloaddition Reactions: The construction of the complex tetracyclic core of this compound and its analogues frequently relies on intramolecular cycloaddition reactions. A notable example is the intramolecular [5+2] cycloaddition, which has been used to form the seven-membered ring of the core structure. organic-chemistry.org The Diels-Alder reaction has also been employed to construct key carbocyclic rings within the scaffold. organic-chemistry.org These reactions are powerful tools for rapidly building molecular complexity from simpler precursors.

Rearrangement Reactions: The Moore rearrangement of a vinylcyclobutene has been utilized as a key step to set the stage for subsequent intramolecular cycloaddition reactions in the synthesis of both (-)-colombiasin A and (-)-elisapterosin B. nih.gov Such rearrangements can be pivotal in accessing the necessary precursors for constructing the intricate ring systems.

Asymmetric Catalysis: To control the stereochemistry of the synthesized analogues, asymmetric catalysis plays a vital role. For example, a Cr-catalyzed asymmetric quinone Diels-Alder reaction has been successfully applied in the efficient total syntheses of (-)-colombiasin A and (-)-elisapterosin B. uibk.ac.atacs.org This approach allows for the enantioselective construction of key building blocks.

Intramolecular Friedel-Crafts Alkylation: A diastereoselective intramolecular Friedel-Crafts alkylation reaction, promoted by mercury(II) triflate, has been investigated as a method for the ring closure to form potential precursors to this compound. nih.gov This highlights the exploration of various cyclization strategies to access the core structure.

These synthetic methodologies provide a versatile toolbox for chemists to generate a variety of this compound analogues with modifications at different positions of the molecule.

Strategic Preparation of Simplified Mimetics or Core Scaffolds

The synthesis of simplified mimetics or core scaffolds of this compound represents a strategic approach to drug discovery. The goal is to retain the essential pharmacophoric elements of the natural product while reducing the molecular complexity. This can lead to compounds that are easier to synthesize, potentially have better physicochemical properties, and can still exhibit the desired biological activity.

While the literature is more focused on the total synthesis of the complete natural product, the synthetic routes developed offer logical starting points for the preparation of simplified structures. For example:

Accessing Key Tricyclic or Bicyclic Intermediates: Many total synthesis routes proceed through key tricyclic or bicyclic intermediates. These intermediates themselves can be considered as simplified mimetics of the final natural product. By halting the synthesis at these stages and functionalizing these core structures, a library of simplified analogues could be generated and evaluated for biological activity. The efforts towards the total synthesis of the related elisabethin A, for instance, have led to the preparation of highly functionalized bicyclic and tricyclic systems that could serve as platforms for generating simplified mimetics. researchgate.net

Disconnection Strategies for Core Scaffolds: Retrosynthetic analysis of the this compound structure can guide the design of simplified core scaffolds. For instance, a disconnection strategy that simplifies the molecule to a more accessible bicyclic or tricyclic core, which still presents key functional groups in a similar spatial orientation to the natural product, could be a viable approach.

The strategic preparation of such simplified mimetics is a logical next step in the exploration of the therapeutic potential of the elisabethane diterpenes. By focusing on the synthesis of less complex, yet structurally related compounds, researchers can accelerate the process of identifying new lead compounds for the development of novel antitubercular agents.

Molecular Mechanism of Action of Elisapterosin B Pre Clinical Focus

Elucidation of Cellular Pathways Modulated by Elisapterosin B

The primary observed effects of this compound relate to the inhibition of microbial growth.

This compound has demonstrated significant in vitro efficacy against Mycobacterium tuberculosis H37Rv, inhibiting its growth at a concentration of 12.5 µg/mL vliz.bemdpi.com. This potency places it among promising natural products investigated for their anti-tubercular potential vliz.beresearchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.orgmdpi.com. The inhibition observed is comparable to that of certain established antitubercular drugs vliz.be.

Furthermore, compounds derived from the same marine genus, Pseudopterogorgia, have exhibited antiplasmodial activity against Plasmodium falciparum, the parasite responsible for severe malaria vliz.bemdpi.comtuwien.at. While specific data for this compound's direct antiplasmodial mechanism is limited in the reviewed literature, its structural context within this genus suggests potential activity in this area as well vliz.bemdpi.comtuwien.at.

The available pre-clinical data does not specify which particular cellular processes, such as cell division or metabolic pathways, are directly modulated by this compound to achieve its observed antimicrobial effects. The primary documented impact is the broad inhibition of microbial growth.

Mechanistic Insights from In Vitro and Cell-Based Assays

The most direct mechanistic insights into this compound's activity stem from in vitro growth inhibition assays against Mycobacterium tuberculosis vliz.beresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.govmdpi.comsemanticscholar.orgcapes.gov.br. These assays confirm its potent antimicrobial capacity. The complex and novel tetracyclic structure of this compound has also been a focus for synthetic chemists, aiming to understand its structure-activity relationships (SAR) and potentially develop analogs with enhanced or altered biological profiles researchgate.netnih.govrsc.orgwikipedia.orgnih.gov. However, detailed biochemical studies or cell-based assays that pinpoint specific molecular interactions or pathway disruptions are not extensively reported in the provided literature.

Table 1: In Vitro Activity of this compound Against Mycobacterium tuberculosis

| Microorganism | Activity Metric | Value | Reference(s) |

| Mycobacterium tuberculosis | Inhibition | 12.5 µg/mL | vliz.bemdpi.com |

Compound List

this compound

Ileabethoxazole

Homopseudopteroxazole

Caribenols A and B

Bipinnapterolide B

Bielschowskysin

Aberrarnone

Pseudopterosin X and Y

Pseudopteroxazole

Erogorgiaene

7-Hydroxyerogorgiaene

Elisapterosin A

Elisabatin A

Colombiasin A

Seco-pseudopterosin A

Sandresolide B

Elisapterosin D

Elisapterosin E

Systems Biology and Omics Approaches to Uncover Global Cellular Effects

Extensive searches for studies detailing the application of systems biology or omics approaches (such as transcriptomics, proteomics, or metabolomics) to elucidate the global cellular effects of this compound did not yield relevant findings. The available scientific literature primarily focuses on the isolation, synthesis, and in vitro antitubercular activity of this compound, alongside general biological activities of related marine natural products. There is no readily available data in the searched sources that specifically employs these advanced methodologies to map the comprehensive cellular response or global molecular landscape affected by this compound.

Structure Activity Relationship Sar Studies of Elisapterosin B

Systematic Investigation of Structural Motifs and Their Contribution to Biological Activity

The antitubercular activity of Elisapterosin B is intrinsically linked to its unique molecular architecture. researchgate.net SAR investigations have largely focused on comparing this compound with structurally related natural products isolated from the same source, which allows for an assessment of how different structural motifs contribute to efficacy.

A key comparison is between (-)-Elisapterosin B and (-)-Colombiasin A. soton.ac.uk These two compounds are biosynthetic relatives and can be derived from a common serrulatane quinone precursor. researchgate.netorganic-chemistry.org However, they possess distinct tetracyclic frameworks resulting from different intramolecular cycloaddition reactions: a [5+2] cycloaddition for this compound and a [4+2] cycloaddition for Colombiasin A. researchgate.netorganic-chemistry.org This structural divergence leads to a significant difference in their antitubercular profiles. While both are considered potent inhibitors in some assays, one study highlights that Colombiasin A showed essentially no activity (17% growth inhibition at 6.25 µg/ml), whereas this compound is a strong inhibitor. hebmu.edu.cnsoton.ac.uk This suggests that the specific cage-like framework of this compound is a critical determinant for its potent antitubercular activity.

Further evidence for the importance of the core scaffold comes from studies of other related diterpenes. Pseudopteroxazole, another diterpene from A. elisabethae, also shows potent growth inhibition of M. tuberculosis H37Rv. researchgate.net In contrast, biselisabethoxanes, which are dimeric diterpenes, show weaker activity. researchgate.net For instance, this compound was reported to cause 79% growth inhibition of M. tuberculosis H37Rv at a concentration of 1.5 µg/mL, a potency that highlights the efficacy of its specific monomeric, tetracyclic structure. nih.gov Elisabethin C, a bisnor-diterpenoid with a different bicyclic skeleton, showed only 42% inhibition at a higher concentration of 12.5 µg/mL. researchgate.net

These findings collectively underscore that while the general diterpene skeleton is a promising starting point for antitubercular activity, the specific tetracyclic and highly-fused ring system of this compound is a key structural motif responsible for its high potency.

Correlation of Stereochemistry with Biological Response

The complex structure of this compound includes multiple stereocenters, and the specific three-dimensional arrangement of its atoms is critical to its biological function. The importance of stereochemistry is a well-established principle in pharmacology, where different enantiomers of a chiral drug can exhibit widely varying activity and toxicology. benthamscience.com

Rational Design of this compound Analogues for SAR Elucidation

The rational design of analogues is a cornerstone of medicinal chemistry, used to probe SAR, improve potency, and optimize pharmacokinetic properties. For a complex natural product like this compound, total synthesis provides the ultimate tool for rational design, enabling the creation of both the natural product and its designed analogues.

The development of unified synthetic strategies capable of producing multiple related natural products is particularly valuable for SAR elucidation. For example, a key strategy allows for the synthesis of both (-)-Elisapterosin B and its structural isomer (-)-Colombiasin A from a common diene precursor. researchgate.netorganic-chemistry.org By controlling the reaction conditions, specifically the use of a Lewis acid to promote the [5+2] cycloaddition, chemists can selectively generate this compound. organic-chemistry.org This approach not only demonstrates a plausible biosynthetic link but also provides a platform to generate both molecules for direct biological comparison, confirming that the unique elisapterane skeleton is crucial for high antitubercular activity. hebmu.edu.cn

Furthermore, the various synthetic routes developed to access the core skeleton of this compound have generated a number of advanced intermediates and precursors. nih.govorganic-chemistry.org These molecules, themselves analogues of the final natural product, represent valuable tools for future SAR studies. By testing these precursors for biological activity, researchers can systematically map which parts of the molecular structure are essential for the observed antitubercular effects. This synthetic versatility is fundamental to the rational design of new, potentially more potent or selective, this compound-based compounds.

Table of Mentioned Compounds

Cheminformatics and Computational Studies on Elisapterosin B

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex arxiv.orgbonviewpress.comekb.eganalis.com.my. This method is crucial for understanding how a molecule interacts with its biological target at an atomic level, predicting binding affinities, and identifying key residues involved in the interaction.

Research on related marine natural products, such as Elisapterosin A, has utilized molecular docking to assess their potential against viral targets like SARS-CoV-2 proteins (nsp16–nsp10 complex, nsp13, and nsp14) mdpi.comresearchgate.netmdpi.comresearchgate.netipfdd.deurfu.ru. These studies employed software such as AutoDock Vina to simulate the binding of natural products to protein targets mdpi.comresearchgate.netipfdd.deurfu.ru. For instance, Elisapterosin A demonstrated a significant binding affinity of -10.7 kcal/mol against the nsp16–nsp10 complex, indicating a strong potential interaction researchgate.netmdpi.comresearchgate.neturfu.ru. While specific molecular docking studies detailing Elisapterosin B's interactions with particular protein targets are not extensively detailed in the provided literature, this methodology is a standard approach for evaluating the binding potential of natural products.

Advanced Analytical Methodologies in Elisapterosin B Research

Advanced Spectrometric Techniques for Complex Mixture Analysis

The structural elucidation of Elisapterosin B and its congeners, isolated from the gorgonian coral Pseudopterogorgia elisabethae, relies heavily on a suite of advanced spectrometric techniques. mdpi.comresearchgate.net These methods are indispensable for defining the molecule's unique tetracyclic framework and stereochemistry, especially when dealing with complex mixtures of related natural products. researchgate.netnih.gov

Comprehensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra is fundamental to this process. mdpi.com Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to establish proton connectivity networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. nih.gov For mapping long-range connectivities, which are crucial for assembling the complete carbon skeleton, Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed. mdpi.comnih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, which is vital for determining the relative stereochemistry of the molecule. mdpi.comacs.org

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), plays a key role in determining the molecular formula. mdpi.comresearchgate.net Techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) and High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provide precise mass measurements, allowing for the unambiguous determination of elemental composition. mdpi.comresearchgate.net

Infrared (IR) and Ultraviolet (UV) spectroscopy offer valuable complementary data. IR spectroscopy helps in identifying key functional groups, such as hydroxyls and carbonyls, present in the molecule. mdpi.comresearchgate.net UV spectroscopy provides information about the presence of chromophores like enone systems. mdpi.comresearchgate.net The combined interpretation of these diverse spectrometric data sets allows for the definitive structural assignment of this compound from complex natural product extracts. mdpi.com

| Spectrometric Technique | Application in this compound Research | Key Findings |

|---|---|---|

| 1D NMR (¹H and ¹³C) | Provides initial information on the proton and carbon environments in the molecule. mdpi.com | Identification of chemical shifts for all protons and carbons. mdpi.com |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Establishes connectivity and stereochemical relationships within the molecule. mdpi.comnih.govacs.org | Elucidation of the complex cagelike framework and relative configuration. researchgate.netnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental formula. mdpi.comresearchgate.net | Confirmed the molecular formula of related compounds, aiding in identification. mdpi.com |

| Infrared (IR) Spectroscopy | Identifies principal functional groups. mdpi.comresearchgate.net | Revealed the presence of hydroxyl and carbonyl functionalities. mdpi.com |

| Ultraviolet (UV) Spectroscopy | Detects chromophoric systems. mdpi.comresearchgate.net | Indicated the presence of enone and other conjugated systems. mdpi.com |

Chromatographic Methods for Purity Assessment and Isolation of Intermediates in Synthetic Research

Chromatography is an essential tool in both the isolation of this compound from its natural source and the purification of intermediates throughout its total synthesis. nih.govacs.org The process of isolating diterpenes from the crude extract of Pseudopterogorgia elisabethae involves multiple chromatographic steps to separate the complex mixture of metabolites. mdpi.comnih.gov

Initially, solvent partitioning of the crude extract is performed to achieve a preliminary separation. nih.gov This is typically followed by column chromatography over a stationary phase like silica (B1680970) gel. mdpi.comnih.gov A gradient elution system, often using mixtures of non-polar and moderately polar solvents such as hexane (B92381)/acetone or hexane/ethyl acetate, is employed to separate fractions based on polarity. mdpi.comnih.gov The composition of these fractions is monitored using Thin Layer Chromatography (TLC), which allows for rapid purity assessment and the pooling of similar fractions. nih.govmuohio.edu For further purification of complex fractions, reverse-phase chromatography on an ODS (octadecylsilyl) silica gel stationary phase with solvent systems like methanol/water is often utilized. mdpi.com

In the context of total synthesis, chromatographic methods are critical after each reaction step to isolate the desired product from unreacted starting materials, reagents, and byproducts. acs.org Column chromatography is the workhorse for this purification of synthetic intermediates. acs.org High-Performance Liquid Chromatography (HPLC) can also be employed for analytical assessment of purity and for preparative separation of complex mixtures or isomers when higher resolution is required. rotachrom.comresearchgate.net These rigorous purification steps are crucial for ensuring the stereochemical and structural integrity of the advanced intermediates on the path to the final natural product. acs.org

| Chromatographic Method | Stationary Phase | Mobile Phase System (Examples) | Application |

|---|---|---|---|

| Column Chromatography (Normal Phase) | Silica Gel | Hexane-Acetone or Hexane-Ethyl Acetate mixtures. mdpi.comnih.gov | Initial fractionation of crude natural extracts and purification of synthetic intermediates. nih.govacs.org |

| Column Chromatography (Reverse Phase) | ODS Silica Gel | Methanol-Water mixtures. mdpi.com | Purification of terpene-rich fractions that are difficult to separate by normal phase. mdpi.com |

| Thin Layer Chromatography (TLC) | Silica Gel | Hexane-Ethyl Acetate mixtures. muohio.edu | Monitoring fraction composition and assessing purity. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Typically C18 (Reverse Phase) | Acetonitrile-Water or Methanol-Water gradients. researchgate.net | Final purity analysis and small-scale preparative separation. rotachrom.com |

Radiosynthesis and Labeling Strategies for Mechanistic Studies

Understanding the intricate mechanisms of the key reactions in the synthesis of complex molecules like this compound is crucial for optimizing reaction conditions and improving yields. Isotopic labeling, including radiosynthesis and stable isotope labeling, provides a powerful strategy for elucidating these reaction pathways.

While specific reports on the radiosynthesis of this compound are not prominent in the literature, the use of stable isotope labeling, such as with deuterium (B1214612), has been documented in mechanistic studies of related synthetic transformations. umsystem.edu For instance, in complex cyclization reactions, deuterium-labeled substrates can be synthesized and subjected to the reaction conditions. The position of the deuterium label in the final product, determined by NMR spectroscopy or mass spectrometry, can provide definitive evidence for or against a proposed mechanism. umsystem.edu

In the context of the synthesis of this compound, several key transformations could be investigated using such strategies. For example, the biosynthesis-inspired oxidative cyclization of an elisabethin precursor to form the core of this compound involves a significant skeletal rearrangement. nih.gov A labeling study could trace the migration of specific atoms during this complex cascade. Similarly, in steps like the mercury-promoted intramolecular Friedel-Crafts alkylation used in some synthetic approaches, labeled precursors could clarify the nature of the intermediates and the stereochemical course of the reaction. nih.govrsc.org

These mechanistic studies, though challenging to execute, provide invaluable insights that guide the rational design of synthetic routes to this compound and other architecturally complex natural products.

Future Perspectives and Emerging Research Avenues for Elisapterosin B

Exploration of Undiscovered Biological Activities and Targets

While Elisapterosin B is recognized for its activity against Mycobacterium tuberculosis nih.govvliz.be, its complex structure suggests the potential for broader biological interactions that remain largely unexplored. Future research could focus on systematically screening this compound against diverse panels of biological targets and disease models. This could include investigating its efficacy against other bacterial pathogens, including drug-resistant strains, or exploring its potential as an anticancer agent, given that related compounds have shown cytotoxicity against cancer cell lines uibk.ac.at. Furthermore, detailed structure-activity relationship (SAR) studies could be instrumental in identifying specific structural motifs responsible for its antitubercular activity and in designing analogs with enhanced potency or altered target profiles mdpi.comoncodesign-services.com. Understanding how modifications to its tetracyclic carbon skeleton influence its interaction with biological macromolecules will be crucial for unlocking new therapeutic avenues.

Inspiration for Novel Synthetic Methodologies and Chemical Reactions

The intricate tetracyclic structure of this compound presents considerable synthetic challenges, making it a valuable target for developing and refining synthetic methodologies nih.govresearchgate.netemory.eduwiley.comresearchgate.net. The total syntheses that have been reported highlight the utility of advanced reactions, such as Hg(OTf)₂-promoted diastereoselective intramolecular Friedel-Crafts alkylation nih.govresearchgate.net, biosynthesis-inspired oxidative cyclizations nih.govresearchgate.net, and combined C-H activation/Cope rearrangements emory.edu. Future research could leverage these complex structures to inspire the development of new catalytic systems or reaction cascades that offer greater efficiency, stereocontrol, and atom economy. For instance, exploring novel C-H functionalization strategies or cascade reactions that assemble the core skeleton in fewer steps could significantly advance synthetic organic chemistry emory.edusouthampton.ac.ukbeilstein-journals.org. The challenges posed by this compound's synthesis can serve as a catalyst for innovation in areas like stereoselective synthesis and the construction of complex ring systems grantome.comuchicago.educhinesechemsoc.org.

Potential for this compound as a Chemical Biology Probe

The well-defined biological activity of this compound, particularly its antitubercular effects, positions it as a potential chemical biology probe. Chemical probes are invaluable tools for dissecting biological pathways, validating drug targets, and understanding disease mechanisms beilstein-journals.orgresearchgate.netoicr.on.caburleylabs.co.ukmatthewslab.org. This compound could be modified to incorporate chemical handles for conjugation to fluorescent tags, affinity matrices, or other reporter molecules. These labeled derivatives could then be used to:

Identify its precise molecular target(s): By using affinity pull-down assays or activity-based protein profiling, researchers could identify the specific proteins or pathways that this compound interacts with to exert its antitubercular effect researchgate.netmatthewslab.org.

Visualize its cellular localization: Fluorescently tagged this compound could be used to track its uptake, distribution, and accumulation within Mycobacterium tuberculosis or host cells, providing insights into its mechanism of action and potential cellular targets oicr.on.ca.

Validate drug targets: If this compound is found to modulate a specific protein or pathway, its derivatives could serve as probes to validate that target's role in disease pathogenesis or drug resistance.

Future research could focus on developing stable, functionalized analogs of this compound suitable for these chemical biology applications burleylabs.co.ukmatthewslab.org.

Development of Advanced Methodologies for Production

Given the natural product origin and synthetic complexity of this compound, developing more efficient and scalable production methods is a key future research direction. While total synthesis has been achieved, it often involves numerous steps and can be resource-intensive nih.govresearchgate.netemory.edunih.gov. Alternative approaches could include:

Semi-synthesis: Utilizing more readily available precursors or related natural products from Pseudopterogorgia elisabethae and modifying them through targeted chemical reactions to yield this compound.

Biosynthetic Engineering: Investigating the biosynthetic pathway of this compound in its natural source or related organisms. Identifying the genes responsible for its production could enable metabolic engineering approaches in heterologous hosts (e.g., bacteria or yeast) to produce this compound or its key intermediates researchgate.netsemanticscholar.org. This would offer a sustainable and potentially scalable alternative to total synthesis.

Optimized Total Synthesis: Continued efforts in synthetic chemistry could focus on streamlining existing total synthesis routes, reducing the number of steps, improving yields, and employing more environmentally friendly reagents and conditions wiley.combeilstein-journals.org.

Q & A

Q. What are the primary synthetic routes for Elisapterosin B, and what methodological considerations ensure reproducibility?

this compound is synthesized via two key strategies: (1) cycloaddition and pericyclic reactions to construct its fused ring system , and (2) a combined C-H activation/Cope rearrangement approach to streamline stereochemical control . Critical methodological considerations include:

- Documenting reaction conditions (e.g., temperature, solvent systems, catalysts) with exact stoichiometry.

- Validating intermediate purity using HPLC (>95%) and structural confirmation via H/C NMR .

- Providing supplementary data (e.g., crystallographic files, spectral traces) to enable independent replication .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

Key techniques include:

- NMR spectroscopy : Assign stereochemistry using H-H COSY and NOESY for spatial proximity analysis .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of novel intermediates .

- HPLC with UV/RI detection : Establish purity thresholds (>95%) for biological testing .

Q. How should researchers design a study to investigate this compound’s bioactivity while minimizing variability?

- Use standardized cell lines or enzyme assays (e.g., IC measurements) with positive controls (e.g., known inhibitors).

- Replicate experiments across independent batches to assess batch-to-batch variability .

- Apply Bonferroni correction or false discovery rate (FDR) control to adjust for multiple comparisons in bioactivity screens .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be systematically resolved?

- Conduct meta-analysis of published data to identify confounding variables (e.g., assay conditions, solvent effects) .

- Perform dose-response revalidation under harmonized protocols, using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Apply Lasso regression to isolate critical experimental parameters influencing bioactivity .

Q. What computational strategies enhance the understanding of this compound’s mechanism of action?

- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .

- Quantum mechanics/molecular mechanics (QM/MM) : Model transition states in enzymatic reactions inhibited by this compound .

- Machine learning : Train QSAR models to correlate structural modifications with bioactivity trends .

Q. What synthetic strategies improve yield in multi-step this compound synthesis?

- Optimize catalytic systems (e.g., chiral ligands for asymmetric induction) to reduce step count .

- Employ design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, pressure) .

- Stabilize sensitive intermediates via protective group strategies (e.g., TBS ethers for hydroxyl groups) .

Q. How can structure-activity relationship (SAR) studies for this compound derivatives be rigorously designed?

- Systematically modify functional groups (e.g., esterification of hydroxyls) and assess bioactivity changes .

- Use principal component analysis (PCA) to cluster derivatives by structural and activity profiles .

- Validate SAR hypotheses with X-ray crystallography of derivative-target complexes .

Methodological Best Practices

- Data documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections and supplementary materials .

- Statistical rigor : Predefine significance thresholds (e.g., α = 0.05) and justify sample sizes using power analysis .

- Ethical data sharing : Deposit raw spectral data in repositories (e.g., Zenodo) and cite prior work to avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|